molecular formula C9H14ClNO5S B1226983 2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile CAS No. 36373-29-2

2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile

Cat. No.: B1226983
CAS No.: 36373-29-2
M. Wt: 283.73 g/mol
InChI Key: LTLOIXLOENLTQJ-KJUJXXMOSA-N
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Description

2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is a chemical compound with the molecular formula C9H14ClNO5S and a molecular weight of 283.73 g/mol. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and functional groups such as chloro, cyano, and thioether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside typically involves the reaction of galactopyranoside derivatives with chloro and cyanoethylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized for efficiency and cost-effectiveness, often incorporating purification steps like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside include:

  • 2’-Chloro-2’-cyanoethyl-1-thio-alpha-D-galactopyranoside .
  • 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-glucopyranoside .
  • 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-mannopyranoside .

Comparison

Compared to these similar compounds, 2’-Chloro-2’-cyanoethyl-1-thio-beta-D-galactopyranoside is unique due to its specific stereochemistry and functional group arrangement . This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

36373-29-2

Molecular Formula

C9H14ClNO5S

Molecular Weight

283.73 g/mol

IUPAC Name

2-chloro-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanenitrile

InChI

InChI=1S/C9H14ClNO5S/c10-4(1-11)3-17-9-8(15)7(14)6(13)5(2-12)16-9/h4-9,12-15H,2-3H2/t4?,5-,6+,7+,8-,9+/m1/s1

InChI Key

LTLOIXLOENLTQJ-KJUJXXMOSA-N

SMILES

C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SCC(C#N)Cl)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)SCC(C#N)Cl)O)O)O)O

Synonyms

2'-chloro-2'-cyanoethyl-1-thio-beta-D-galactopyranoside

Origin of Product

United States

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